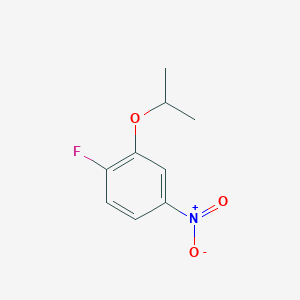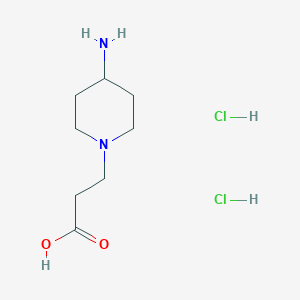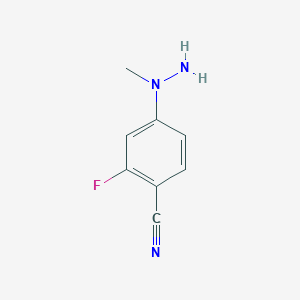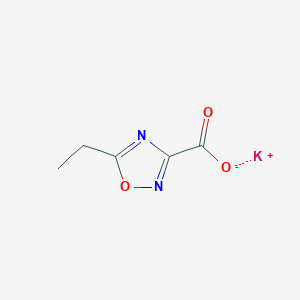
1-Fluoro-2-isopropoxy-4-nitrobenzene
Overview
Description
“1-Fluoro-2-isopropoxy-4-nitrobenzene” is a chemical compound with the molecular formula C9H10FNO3 . It has a molecular weight of 199.18 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a fluoro group (F), an isopropoxy group (OC3H7), and a nitro group (NO2) attached to it .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds like “1-Fluoro-2,4-dinitrobenzene” have been studied. For instance, the nucleophilic aromatic substitution (SAr) reaction of fluoride by hydroxide ion in 1-fluoro-2,4-dinitrobenzene has been studied in water in oil (W/O) microemulsion media .
Scientific Research Applications
Synthesis and Characterization
- The compound has been noted for its relevance in synthetic chemistry. For instance, related compounds like 1-Fluoro-2,5-dimethoxy-4-nitrobenzene have been synthesized and characterized thoroughly using techniques like X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR (Sweeney, McArdle & Aldabbagh, 2018).
Molecular Ordering and Statistical Analysis
- A statistical analysis was conducted on smectogenic compounds closely related to 1-Fluoro-2-isopropoxy-4-nitrobenzene to understand their molecular ordering with respect to translatory and orientational motions. The study involved quantum mechanics and computer simulation to evaluate the net atomic charge and atomic dipole components at each atomic center of the molecule (Ojha & Pisipati, 2003).
Medicinal Chemistry and PET Imaging
- In the field of medicinal chemistry and imaging, compounds like 2-[(18)F]Fluoroethoxy and 3-[(18)F]fluoropropoxy groups, which are structurally related, are common moieties in the structures of radiotracers used with positron emission tomography. The study involved developing an efficient method for the preparation of these compounds and understanding their biodistribution profiles in mice (Pan et al., 2013).
Understanding Molecular Interactions
- Research on nitrobenzene derivatives, which are structurally similar to this compound, involved understanding the cooperativity of cytochrome P450 enzymes in their interactions with these compounds. The study provided insights into the binding interactions and catalysis mechanisms (Isin et al., 2008).
Environmental Chemistry
- In environmental chemistry, covalent organic frameworks (COFs) were synthesized and used for the selective extraction of fluoronitrobenzenes, including compounds structurally related to this compound, from environmental samples. The study focused on the adsorption performance, kinetics, and isotherm of COFs for these compounds (Deng et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1-fluoro-4-nitro-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-6(2)14-9-5-7(11(12)13)3-4-8(9)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEDOPNEHCWGSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate](/img/structure/B1448412.png)

![[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1448414.png)

![3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine](/img/structure/B1448416.png)



